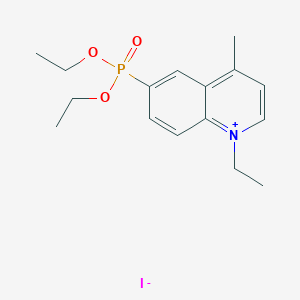
6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethoxyphosphoryl, ethyl, and methyl groups, and an iodide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylquinoline with diethyl phosphite in the presence of a base, followed by quaternization with ethyl iodide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quinolinium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
科学研究应用
6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting its replication and transcription processes. Additionally, the diethoxyphosphoryl group can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
Similar compounds include other quinolinium salts such as:
- 6-(Diethoxyphosphoryl)-1-methylquinolin-1-ium iodide
- 6-(Diethoxyphosphoryl)-1-ethylquinolin-1-ium bromide
- 4-Methylquinolinium iodide
Uniqueness
What sets 6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide apart is its specific substitution pattern, which imparts unique chemical and physical properties
属性
CAS 编号 |
87981-26-8 |
|---|---|
分子式 |
C16H23INO3P |
分子量 |
435.24 g/mol |
IUPAC 名称 |
6-diethoxyphosphoryl-1-ethyl-4-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C16H23NO3P.HI/c1-5-17-11-10-13(4)15-12-14(8-9-16(15)17)21(18,19-6-2)20-7-3;/h8-12H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
GOZYTUHAHSMYDA-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=C2C=CC(=CC2=C(C=C1)C)P(=O)(OCC)OCC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


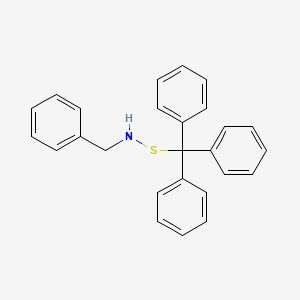
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)
![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
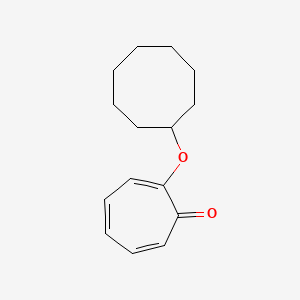
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)
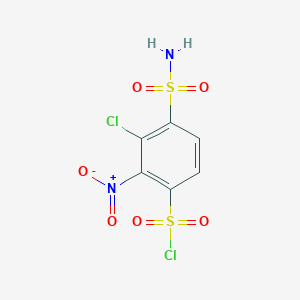

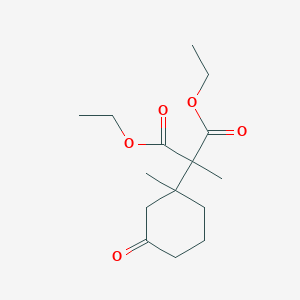

![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)

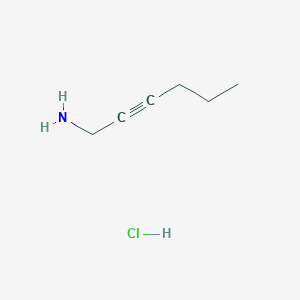
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)
![[2-(Benzyloxy)ethoxy]benzene](/img/structure/B14401851.png)
